methyl 3-[(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 1021223-67-5
Cat. No.: VC11932085
Molecular Formula: C25H20ClN3O4S
Molecular Weight: 494.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021223-67-5 |
|---|---|
| Molecular Formula | C25H20ClN3O4S |
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | methyl 3-[[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C25H20ClN3O4S/c1-33-24(32)18-8-11-20-21(12-18)28-25(34)29(23(20)31)14-16-2-6-17(7-3-16)22(30)27-13-15-4-9-19(26)10-5-15/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34) |
| Standard InChI Key | TVDPMVZUKHIZHN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Methyl 3-[(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a tetrahydroquinazoline core, which is known for its structural versatility and biological activity. The presence of various functional groups, including a chlorophenyl group and a carbamoyl moiety, contributes to its chemical reactivity and potential therapeutic effects.
Synthesis and Preparation
The synthesis of methyl 3-[(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multi-step synthetic pathways. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume